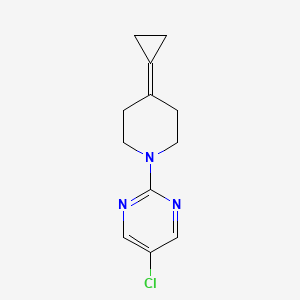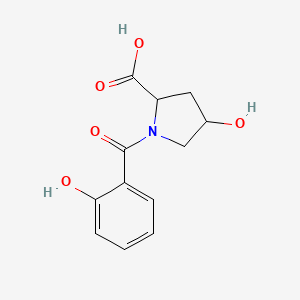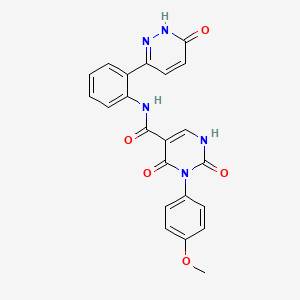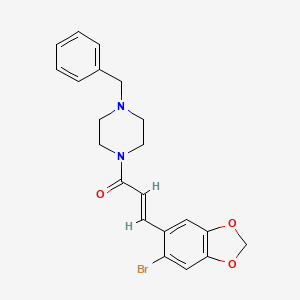
5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at position 5 and a piperidine ring at position 2 The piperidine ring is further substituted with a cyclopropylidene group
作用機序
Mode of Action
Other pyrimidine derivatives have been shown to interact with various enzymes and receptors, affecting cellular processes such as dna synthesis and cell division .
Result of Action
The molecular and cellular effects of 5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine are currently unknown
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.
Introduction of the chloro group: Chlorination of the pyrimidine ring can be performed using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Attachment of the cyclopropylidene group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine or piperidine rings.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of new derivatives with substituted groups on the pyrimidine ring.
科学的研究の応用
Chemistry:
Synthesis of novel derivatives:
Biology:
Biological activity studies: Researchers study the biological activities of this compound and its derivatives, including their potential as enzyme inhibitors or receptor modulators.
Medicine:
Drug development: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery programs targeting specific diseases.
Industry:
Material science: The compound and its derivatives may find applications in the development of new materials with specific properties.
類似化合物との比較
2-Chloro-4-(trifluoromethyl)pyrimidine: This compound shares the pyrimidine core with a chloro group but has a trifluoromethyl group instead of the piperidine and cyclopropylidene groups.
5-Chloro-2,4,6-trifluoropyrimidine: Another pyrimidine derivative with multiple chloro and fluoro substitutions.
Uniqueness: 5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine is unique due to the presence of both the piperidine and cyclopropylidene groups, which may confer distinct biological activities and chemical properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5-chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-7-14-12(15-8-11)16-5-3-10(4-6-16)9-1-2-9/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHCMMKOLGAOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2908415.png)



![2-methyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2908423.png)



![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2908431.png)
![N-{[4-benzyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2908434.png)

![5-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2908436.png)

